2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a complex organic compound characterized by its unique structural features, including a dibenzo[b,f][1,4]oxazepine core. This compound is notable for its potential pharmacological applications due to the presence of both a fluorophenyl group and a dibenzo structure, which are often associated with various biological activities. The molecular formula of this compound is C_{21}H_{20}F N_{2}O_{3}, and it has a molecular weight of approximately 364.4 g/mol.
This compound falls under the category of organic compounds with potential therapeutic properties. It is classified as an acetamide derivative and is structurally related to dibenzo[b,f][1,4]oxazepines, which are known for their biological activity.
The synthesis of 2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide can be achieved through various methods:
The synthesis often involves multiple steps, including purification processes such as recrystallization or chromatography to isolate the desired product. Optimizing reaction conditions—such as temperature, solvent choice, and catalysts—is essential to enhance the efficiency of the synthesis process.
The molecular structure of 2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide features:
The compound's structural data can be represented using various chemical notation systems such as SMILES or InChI:
Cc1cccc(CC(Nc(cc2)cc3c2Oc(ccc(C)c2)c2NC3=O)=O)c1
MDL Number (MFCD)
The chemical reactivity of this compound can be explored through various synthetic routes. Common reactions include:
These reactions are crucial for modifying the compound to enhance its biological activity or tailor its properties for specific applications.
Preliminary studies suggest that 2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide may exhibit significant biological activities. Potential mechanisms of action include:
Interaction studies involving this compound often focus on its binding affinity to specific targets such as histone deacetylases or other proteins involved in cancer pathways.
The physical properties of 2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide include:
Key chemical properties include:
The potential applications of 2-(2-fluorophenoxy)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide span several fields:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1